![molecular formula C12H19N2O2.Br B000435 Neostigmine bromide CAS No. 114-80-7](/img/structure/B435.png)
Neostigmine bromide
Übersicht
Beschreibung
Neostigmine bromide is a quaternary amine that is used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . It is involved in elongating and boosting the muscarinic and nicotinic effects of acetylcholine by inhibiting cholinesterase activity . Neostigmine, unlike physostigmine, does not cross the blood-brain barrier .
Synthesis Analysis
Neostigmine bromide can be prepared from 3-hydroxydimethylaniline that is made from 3-nitroaniline by ordinary synthetic methods . Neostigmine is absorbed poorly after oral administration, such that much larger doses are needed than by the parenteral route .
Molecular Structure Analysis
The molecular formula of Neostigmine bromide is C12H19BrN2O2 . It is a quaternary ammonium compound, meaning it is charged and does not cross membranes easily, making it primarily active at the neuromuscular junction .
Chemical Reactions Analysis
Neostigmine bromide is involved in elongating and boosting the muscarinic and nicotinic effects of acetylcholine by inhibiting cholinesterase activity . It is used in anesthesia to reverse the neuromuscular blockade produced by competitive neuromuscular blockers .
Physical And Chemical Properties Analysis
The molecular weight of Neostigmine bromide is 303.20 g/mol . The elemental analysis shows that it contains C, 47.54; H, 6.32; Br, 26.35; N, 9.24; O, 10.55 .
Wissenschaftliche Forschungsanwendungen
Enhancing Skeletal Muscle Strength
Neostigmine bromide is a clinical cholinesterase inhibitor that is commonly used to enhance the function of the cholinergic neuromuscular junction . It inhibits acetylcholinesterase (AChE) activity, produces cholinergic effects, and enhances the transmission function of the neuromuscular junction, helping increase skeletal muscle strength .
Antagonizing Residual Muscle Relaxation
Neostigmine bromide is commonly used clinically to antagonize the residual muscle relaxation effect of non-depolarizing muscle relaxants following anesthesia surgery .
Treating Myasthenia Gravis
Neostigmine bromide is also used to treat myasthenia gravis, a long-term neuromuscular disease that leads to varying degrees of skeletal muscle weakness .
Treating Postoperative Functional Flatulence and Urinary Retention
Neostigmine bromide is used to treat postoperative functional flatulence and urinary retention .
Modulating Immune-Inflammatory Response
Recent studies have shown that neostigmine bromide regulates the immune-inflammatory response through the cholinergic anti-inflammatory pathway, affecting perioperative neurocognitive function .
Treating Detrusor Underactivity
A study aims to evaluate the therapeutic potential of cationic liposomal neostigmine bromide, a novel drug delivery system, for the treatment of detrusor underactivity .
Treating Gastrointestinal Dysmotility in Acute Pancreatitis
Neostigmine bromide is known to increase gastrointestinal motility and has been used in the treatment of gastrointestinal dysmotility, a common complication for acute pancreatitis patients .
Controlling Reaction Specificity of Acetylcholinesterase
Neostigmine bromide has been used as an acetyl cholinesterase (AChE) inhibitor to control reaction specificity of acetylcholinesterase in the coronal organ of Botryllus schlosseri .
Wirkmechanismus
Target of Action
Neostigmine bromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Neostigmine bromide is a parasympathomimetic and a reversible cholinesterase inhibitor . It competitively inhibits the action of AChE .
Biochemical Pathways
By inhibiting AChE, neostigmine bromide increases the concentration of acetylcholine in the synapse . This leads to enhanced cholinergic action, facilitating the transmission of impulses across neuromuscular junctions . The increased availability of acetylcholine enhances muscle tone, which is particularly beneficial in conditions like myasthenia gravis .
Pharmacokinetics
Neostigmine bromide is poorly absorbed from the gastrointestinal tract following oral administration . As a rule, 15 mg of neostigmine bromide given orally is equivalent to 0.5 mg of neostigmine methylsulfate given parenterally . The half-life after parenteral administration ranges from 51 to 90 minutes .
Result of Action
The primary result of neostigmine bromide’s action is the improvement of muscle tone, particularly in patients with myasthenia gravis . It is also used to reverse the effects of muscle relaxants such as gallamine and tubocurarine . By increasing the availability of acetylcholine in the synapse, it enhances the ability to trigger muscular contraction .
Action Environment
The efficacy of neostigmine bromide can be influenced by the level of spontaneous recovery when neostigmine reversal is initiated . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred (i.e., T1 > 25% or the fourth response to TOF stimulation), or recovery intervals over 15 min have to be accepted . Furthermore, small concentrations of neostigmine (i.e., 20–30 μg/kg) are effective in antagonizing shallow degrees of residual paralysis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNWZDBKTWDGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041075 | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Neostigmine bromide | |
CAS RN |
114-80-7 | |
Record name | Neostigmine bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | neostigmine bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neostigmine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOSTIGMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.